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Compound of Interest

1,3-Dipropyl-8-p-
Compound Name:
sulfophenylxanthine

Cat. No.: B014053

An In-depth Technical Guide to the Synthesis and Chemical Structure of 1,3-Dipropyl-8-p-
sulfophenylxanthine

Introduction: Unveiling a Key Adenosine Receptor
Antagonist

1,3-Dipropyl-8-p-sulfophenylxanthine, commonly abbreviated as DPSPX or PSB-1115, is a
potent and water-soluble antagonist of adenosine receptors.[1] Its structure is a derivative of
xanthine, a purine base found in various bodily tissues and fluids. The strategic placement of
propyl groups at the N1 and N3 positions and a p-sulfophenyl moiety at the C8 position confers
specific pharmacological properties, making it a valuable tool in scientific research. Notably,
DPSPX has been utilized in studies to investigate the physiological roles of adenosine,
including its effects on blood pressure and cellular growth.[2]

This guide provides a comprehensive overview of the chemical architecture of DPSPX and a
detailed examination of its synthetic pathway. It is designed for researchers and professionals
in drug development, offering field-proven insights into the rationale behind the synthetic
strategy and the methods for its structural verification.

Part 1: The Chemical Architecture of DPSPX
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The identity of 1,3-Dipropyl-8-p-sulfophenylxanthine is defined by its unique three-
dimensional arrangement of atoms. The core of the molecule is a xanthine scaffold, a bicyclic
system composed of a pyrimidine ring fused to an imidazole ring.

The key substitutions that define DPSPX are:

e N1 and N3 Positions: Two n-propyl groups are attached to the nitrogen atoms at positions 1
and 3 of the pyrimidine portion of the xanthine ring.

e C8 Position: A phenyl group, substituted at its para-position with a sulfonic acid group (-
SOsH), is attached to the carbon atom at position 8 of the imidazole ring.

This combination of lipophilic propyl groups and a highly polar, acidic sulfophenyl group results
in a molecule with specific receptor binding affinities and physicochemical properties.

Structural and Physicochemical Data Summary

The fundamental properties and identifiers of DPSPX are crucial for its application in research
and are summarized below.
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Property Value Reference(s)
CAS Number 89073-57-4 [1]
Molecular Formula C17H20N40OsS [1]
Molecular Weight 392.43 g/mol [3]

4-(1,3-dipropyl-2,6-dioxo-
IUPAC Name 2,3,6,7-tetrahydro-1H-purin-8- [3]

yl)benzenesulfonic acid

Appearance White powder
Melting Point >300°C [3]
Solubility DMSO: 5 mg/mL

CCCN1C(=0O)N(CCC)c2nc([nH
SMILES String ]c2C1=0)-c3ccc(cc3)S(0)
(=0)=0

IWALGNIFYOBRKC-
InChl Key [3]
UHFFFAOYSA-N

Part 2: Synthesis of 1,3-Dipropyl-8-p-
sulfophenyixanthine

The synthesis of 8-substituted xanthine derivatives like DPSPX is a multi-step process that
typically follows the principles of the Traube purine synthesis.[4] This classical approach
involves the construction of the purine ring system from a substituted pyrimidine precursor,
specifically a 5,6-diaminouracil. The imidazole ring is then formed by condensation with a
suitable carboxylic acid derivative, followed by cyclization.

The overall synthetic strategy can be visualized as a convergent process where two key
intermediates, 5,6-diamino-1,3-dipropyluracil and a derivative of 4-sulfobenzoic acid, are
prepared separately and then combined to yield the final product.

Synthetic Workflow Diagram
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Caption: Synthetic pathway for DPSPX from key precursors.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative synthesis based on established methods for
preparing 8-sulfophenylxanthine derivatives.[5][6][7]

Step 1: Synthesis of 5-Nitroso-1,3-dipropyl-6-aminouracil

o Rationale: This initial step introduces a nitrogen-containing functional group at the C5
position of the uracil ring, which is a necessary precursor to the 5-amino group required for
the final cyclization. Nitrosation is a standard method for this transformation.

e Procedure:
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o Suspend 1,3-dipropyl-6-aminouracil in a mixture of water and acetic acid.
o Cool the suspension to 0-5°C in an ice bath with continuous stirring.

o Slowly add a pre-chilled agueous solution of sodium nitrite (NaNO2).

o Maintain the temperature below 10°C throughout the addition.

o Stir the resulting mixture for 1-2 hours at low temperature.

o Collect the precipitated purple solid (the 5-nitroso derivative) by vacuum filtration, wash
with cold water, and dry.

Step 2: Synthesis of 5,6-Diamino-1,3-dipropyluracil

o Rationale: The 5-nitroso group is reduced to a primary amine to create the 5,6-diamino
arrangement. This diamine is the key nucleophile that will react with the carboxylic acid
derivative in the next stage. Sodium dithionite is a common and effective reducing agent for
this purpose.[8]

e Procedure:
o Suspend the dried 5-nitroso-1,3-dipropyl-6-aminouracil from the previous step in hot water.
o Heat the suspension to approximately 80-90°C.

o Add sodium dithionite (Na2S204) portion-wise until the purple color of the suspension
disappears, indicating the completion of the reduction.

o Cool the reaction mixture in an ice bath to precipitate the product.

o Collect the solid 5,6-diamino-1,3-dipropyluracil by filtration, wash with cold water, and dry
thoroughly under vacuum. This intermediate is often sensitive to air and should be used

promptly.

Step 3: Condensation with 4-(m-nitrophenoxysulfonyl)benzoic acid
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» Rationale: This step forms an amide bond between the 5-amino group of the diaminouracil
and the carboxylic acid group of the phenylsulfonate precursor. A protecting group, such as a
nitrophenyl ester, is used for the sulfonic acid to improve its stability and handling during the
synthesis.[5][6] A carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is
employed as a coupling agent to activate the carboxylic acid for amide formation.[7]

e Procedure:

[¢]

Dissolve 5,6-diamino-1,3-dipropyluracil, 4-(m-nitrophenoxysulfonyl)benzoic acid, and EDC
in an anhydrous solvent like methanol or DMF.

o Stir the mixture at room temperature for 12-24 hours.
o Monitor the reaction by Thin Layer Chromatography (TLC).
o Upon completion, remove the solvent under reduced pressure.

o Purify the resulting amide intermediate, typically by recrystallization or column
chromatography.

Step 4: Cyclization to form the Protected Xanthine

o Rationale: The final ring-closing step forms the imidazole portion of the xanthine core. This
intramolecular condensation is a dehydration reaction, which is effectively promoted by
heating in the presence of a strong dehydrating agent. Polyphosphoric acid trimethylsilyl
ester (PPSE) is an excellent reagent for this purpose, facilitating cyclization under relatively
mild conditions.[5][7]

e Procedure:
o Heat the purified amide intermediate with PPSE.

o The reaction is typically performed at elevated temperatures (e.g., 150-170°C) for several
hours.[7]

o After cooling, the reaction mixture is treated with water or an aqueous base to quench the
PPSE and precipitate the product.
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o The solid product, the nitrophenyl-protected DPSPX, is collected by filtration and washed.
Step 5: Deprotection to Yield DPSPX

o Rationale: The final step is the removal of the nitrophenyl protecting group to reveal the free
sulfonic acid. This hydrolysis is achieved under strongly basic conditions.[5][6]

e Procedure:

o Dissolve the protected xanthine in a suitable solvent and treat with a strong aqueous base,

such as sodium hydroxide.
o Heat the mixture to facilitate the hydrolysis of the sulfonate ester.

o After the reaction is complete, cool the solution and carefully acidify with an acid (e.qg.,
HCI) to precipitate the final product, 1,3-Dipropyl-8-p-sulfophenylxanthine.

o Collect the final product by filtration, wash with water to remove salts, and dry under

vacuum.

Part 3: Structural Verification and Data

The identity and purity of the synthesized DPSPX must be confirmed through rigorous
analytical techniques.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR would confirm the
presence of the propyl groups, the phenyl ring with its specific substitution pattern, and the
overall xanthine structure.

e Mass Spectrometry (MS): High-resolution mass spectrometry provides an exact mass
measurement, confirming the molecular formula C17H20N4OsS.

o Elemental Analysis: This technique determines the percentage composition of C, H, N, and
S, which should match the calculated values for the molecular formula.

» X-ray Crystallography: For a definitive structural elucidation, single-crystal X-ray diffraction
can be performed to determine the precise bond lengths, angles, and three-dimensional
conformation of the molecule in the solid state.[9]
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Conclusion

1,3-Dipropyl-8-p-sulfophenylxanthine is a pharmacologically significant molecule whose
synthesis relies on the foundational principles of purine chemistry. The Traube synthesis
provides a reliable framework for its construction, beginning with a substituted uracil and
culminating in a targeted condensation and cyclization to form the 8-substituted xanthine core.
The use of protecting groups for the sulfonic acid moiety is a key consideration for achieving
high yields and purity. Through the detailed synthetic and analytical protocols outlined in this
guide, researchers can confidently prepare and validate this important chemical probe for
advancing the study of adenosine receptor pharmacology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. scbt.com [scbt.com]

2. Long-term administration of 1,3-dipropyl-8-sulfophenylxanthine causes arterial
hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

3. alfa-chemistry.com [alfa-chemistry.com]

» 4. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC
[pmc.ncbi.nlm.nih.gov]

o 5. Preparation, properties, reactions, and adenosine receptor affinities of sulfophenylxanthine
nitrophenyl esters: toward the development of sulfonic acid prodrugs with peroral
bioavailability - PubMed [pubmed.ncbi.nim.nih.gov]

e 6. pubs.acs.org [pubs.acs.org]
» 7. biointerfaceresearch.com [biointerfaceresearch.com]
e 8. d-nb.info [d-nb.info]

e 9. Physical Characterization of 1,3-dipropyl-8-cyclopentylxanthine (CPX) - PMC
[pmc.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [synthesis and chemical structure of 1,3-Dipropyl-8-p-
sulfophenylxanthine.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014053#synthesis-and-chemical-structure-of-1-3-
dipropyl-8-p-sulfophenylxanthine]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b014053?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/1-3-dipropyl-8-p-sulfophenylxanthine-89073-57-4
https://pubmed.ncbi.nlm.nih.gov/2050186/
https://pubmed.ncbi.nlm.nih.gov/2050186/
https://www.alfa-chemistry.com/cas_89073-57-4.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9666039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9666039/
https://pubmed.ncbi.nlm.nih.gov/14761205/
https://pubmed.ncbi.nlm.nih.gov/14761205/
https://pubmed.ncbi.nlm.nih.gov/14761205/
https://pubs.acs.org/doi/abs/10.1021/jm0310030
https://biointerfaceresearch.com/wp-content/uploads/2021/11/20695837126.74387468.pdf
https://d-nb.info/1102812226/34
https://pmc.ncbi.nlm.nih.gov/articles/PMC2902298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2902298/
https://www.benchchem.com/product/b014053#synthesis-and-chemical-structure-of-1-3-dipropyl-8-p-sulfophenylxanthine
https://www.benchchem.com/product/b014053#synthesis-and-chemical-structure-of-1-3-dipropyl-8-p-sulfophenylxanthine
https://www.benchchem.com/product/b014053#synthesis-and-chemical-structure-of-1-3-dipropyl-8-p-sulfophenylxanthine
https://www.benchchem.com/product/b014053#synthesis-and-chemical-structure-of-1-3-dipropyl-8-p-sulfophenylxanthine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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